molecular formula C6H11FO2 B13518754 4-Fluoro-2,2-dimethylbutanoic acid

4-Fluoro-2,2-dimethylbutanoic acid

Cat. No.: B13518754
M. Wt: 134.15 g/mol
InChI Key: RFCPBGIHACKTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H11FO2. It is a derivative of butanoic acid, where a fluorine atom is substituted at the fourth position and two methyl groups are attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,2-dimethylbutanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2-dimethylbutanoic acid. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes typically use continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentration, to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Scientific Research Applications

4-Fluoro-2,2-dimethylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,2-dimethylbutanoic acid involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2,2-dimethylbutanoic acid is unique due to the presence of both the fluorine atom and the two methyl groups. This combination imparts distinct steric and electronic properties, making it valuable in various chemical syntheses and applications. The fluorine atom enhances the compound’s metabolic stability and can influence its biological activity, making it a compound of interest in drug development and other fields .

Properties

Molecular Formula

C6H11FO2

Molecular Weight

134.15 g/mol

IUPAC Name

4-fluoro-2,2-dimethylbutanoic acid

InChI

InChI=1S/C6H11FO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

RFCPBGIHACKTAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCF)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.